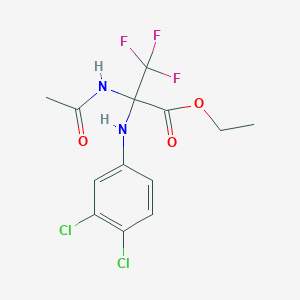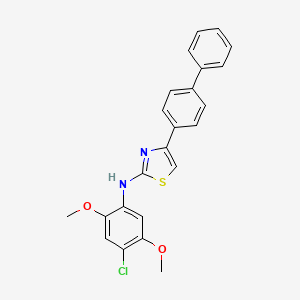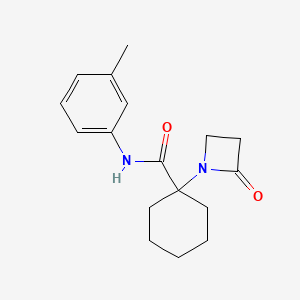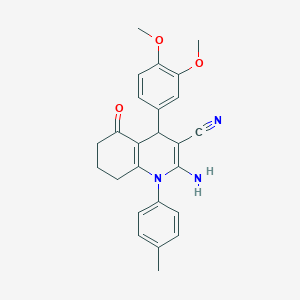![molecular formula C23H17ClFN3O4 B11535883 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)](/img/structure/B11535883.png)
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a fluorobenzoate ester
Vorbereitungsmethoden
The synthesis of 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Acylation: The hydrazide is then acylated with 3-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ester.
Condensation: The final step involves the condensation of the acylated hydrazide with 4-formylbenzoic acid under basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Analyse Chemischer Reaktionen
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory, anti-cancer, or anti-microbial agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Wirkmechanismus
The mechanism of action of 4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate can be compared with other similar compounds, such as:
4,4′-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid: This compound exhibits similar structural features but differs in its pyrazole moiety, which may impart different biological activities.
4,4′-(4-{(E)-[2-(3-bromophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid: The presence of a bromophenyl group instead of a chlorophenyl group may affect the compound’s reactivity and potency.
Eigenschaften
Molekularformel |
C23H17ClFN3O4 |
|---|---|
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H17ClFN3O4/c24-18-8-6-16(7-9-18)22(30)26-14-21(29)28-27-13-15-4-10-20(11-5-15)32-23(31)17-2-1-3-19(25)12-17/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI-Schlüssel |
XSNFYQXDWRXQNA-UVHMKAGCSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11535800.png)

![2-(3,4-dimethylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11535808.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11535814.png)
![Bis(2-chloroethyl) {1-[4-(dimethylamino)phenyl]-2-nitroethyl}phosphonate](/img/structure/B11535815.png)

![N-cyclohexyl-2-[(6-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11535823.png)



![2-methoxy-4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11535846.png)
![4-fluoro-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B11535852.png)
![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)
![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
